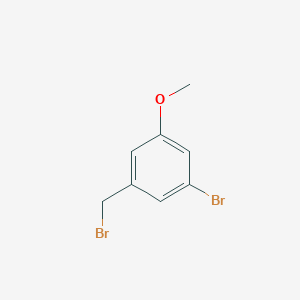

1-Bromo-3-(bromomethyl)-5-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBXZQKIIWHFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483694 | |

| Record name | 1-BROMO-3-(BROMOMETHYL)-5-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59297-29-9 | |

| Record name | 1-BROMO-3-(BROMOMETHYL)-5-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(bromomethyl)-5-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-(bromomethyl)-5-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3-(bromomethyl)-5-methoxybenzene, a key intermediate in pharmaceutical and organic synthesis. The document details the scientific principles and practical methodologies for its preparation from its precursor, 1-bromo-3-methoxy-5-methylbenzene, via a benzylic bromination reaction. A thorough examination of the characterization techniques required to confirm the identity and purity of both the precursor and the final product is presented, supported by spectroscopic data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the reliable synthesis and validation of this important chemical building block.

Introduction: Strategic Importance of this compound

This compound (CAS No: 59297-29-9) is a versatile bifunctional aromatic compound with significant applications in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science research.[1] Its structure, featuring two distinct bromine functionalities—an aryl bromide and a more reactive benzyl bromide—allows for selective and sequential chemical transformations. The electron-donating methoxy group further influences the reactivity of the aromatic ring. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of compounds.[1]

The benzyl bromide moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the aryl bromide is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity is the cornerstone of its utility as a molecular scaffold in the development of novel therapeutic agents and functional materials.

This guide provides a detailed exploration of a reliable synthetic route to this compound and the analytical methods for its comprehensive characterization.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process, starting from a commercially available or readily synthesized precursor. The logical flow of this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Synthesis and Characterization of the Precursor: 1-Bromo-3-methoxy-5-methylbenzene

A reliable synthesis of the target compound necessitates a high-purity starting material. 1-Bromo-3-methoxy-5-methylbenzene (CAS No: 29578-83-4) is the immediate precursor for the benzylic bromination step.[2][3]

Synthesis of 1-Bromo-3-methoxy-5-methylbenzene

A common and effective method for the synthesis of 1-bromo-3-methoxy-5-methylbenzene involves the diazotization of 4-bromo-2-methoxy-6-methylaniline followed by a reduction reaction.[4]

Experimental Protocol:

-

Diazotization: In a 250 mL round-bottom flask, dissolve 4-bromo-2-methoxy-6-methylaniline (5.8 g, 26.84 mmol) in acetic acid (49 mL).

-

Add concentrated hydrochloric acid (5.6 mL) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (2.19 g, 31.78 mmol) in water (7 mL) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete.

-

Reduction: To the cold diazonium salt solution, add a 50% aqueous solution of hypophosphorous acid (56.5 mL) at 0 °C.

-

Allow the reaction to stir at 0 °C for a period, then warm to room temperature and stir overnight.

-

Work-up and Purification: Extract the reaction mixture with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using 100% hexane as the eluent to yield the product as a pale liquid (5.12 g, 95% yield).[4]

Characterization of 1-Bromo-3-methoxy-5-methylbenzene

The identity and purity of the synthesized precursor must be confirmed through spectroscopic analysis.

| Parameter | Value | Source |

| Molecular Formula | C₈H₉BrO | [3] |

| Molecular Weight | 201.06 g/mol | [3] |

| Appearance | Colorless oil | [2][5] |

¹H NMR (300 MHz, CDCl₃):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source |

| 6.97 | s | 1H | Ar-H | [4] |

| 6.87 | s | 1H | Ar-H | [4] |

| 6.64 | s | 1H | Ar-H | [4] |

| 3.80 | s | 3H | -OCH₃ | [4] |

| 2.36 | s | 3H | -CH₃ | [4] |

Synthesis of this compound

The conversion of the methyl group of 1-bromo-3-methoxy-5-methylbenzene to a bromomethyl group is achieved via a free-radical chain reaction known as the Wohl-Ziegler bromination. This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

The Wohl-Ziegler Reaction: Mechanism and Rationale

The Wohl-Ziegler reaction is highly selective for the bromination of allylic and benzylic positions due to the resonance stabilization of the resulting radical intermediates. The reaction is initiated by the homolytic cleavage of the radical initiator, which then abstracts a hydrogen atom from the benzylic position of the substrate. The resulting benzylic radical reacts with molecular bromine, which is present in low concentrations, to form the product and a bromine radical, propagating the chain reaction. NBS serves as a constant, low-concentration source of bromine, which is crucial to suppress competing ionic addition reactions to any potential double bonds.

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

Experimental Protocol for the Synthesis of this compound

Disclaimer: The following is a generalized procedure based on the principles of the Wohl-Ziegler reaction. Researchers should conduct their own literature search for specific reaction conditions and optimize as necessary.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-methoxy-5-methylbenzene in a suitable inert solvent such as carbon tetrachloride or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.

-

Reaction Conditions: Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct, which is insoluble in many organic solvents, can be removed by filtration.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the final product.

| Parameter | Value | Source |

| Molecular Formula | C₈H₈Br₂O | [1] |

| Molecular Weight | 279.96 g/mol | [1] |

| CAS Number | 59297-29-9 | [1] |

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a characteristic singlet for the benzylic protons of the -CH₂Br group, typically in the range of δ 4.4-4.6 ppm. The aromatic protons will appear as distinct signals, and the methoxy protons will be a singlet around δ 3.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display a signal for the benzylic carbon (-CH₂Br) around δ 32-34 ppm. The aromatic carbons will have distinct chemical shifts, and the methoxy carbon will appear around δ 55-56 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. Expected characteristic absorption bands include:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-3000 cm⁻¹

-

C-O stretching (methoxy): ~1000-1250 cm⁻¹ (strong)

-

C-Br stretching: in the fingerprint region, typically below 800 cm⁻¹[1]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.

Safety and Handling

Both 1-bromo-3-methoxy-5-methylbenzene and this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Benzyl bromides are lachrymators and potential mutagens, so particular care should be taken to avoid inhalation and skin contact.

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis of this compound, a key intermediate in modern organic synthesis. The detailed protocols for the preparation of the precursor and the final product, grounded in the well-established principles of diazotization/reduction and Wohl-Ziegler bromination, provide a solid foundation for its successful synthesis. The outlined characterization methods are essential for verifying the identity and purity of the synthesized compounds, ensuring their suitability for downstream applications in drug discovery and materials science.

References

-

Ningbo Inno Pharmchem Co., Ltd. A Deep Dive into 1-Bromo-3-methoxy-5-methylbenzene: Properties and Synthesis. [Link]

Sources

An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-methoxybenzene: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 1-Bromo-3-(bromomethyl)-5-methoxybenzene, a versatile bifunctional reagent crucial in the fields of medicinal chemistry and advanced organic synthesis. We will delve into its core physicochemical properties, spectral characteristics, and critically, the logic behind its synthetic utility. The dual reactivity of its aryl and benzylic bromide moieties makes it a strategic building block for constructing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical attributes.

Molecular Identity and Physicochemical Profile

This compound (CAS No. 59297-29-9) is an aromatic compound featuring a benzene ring substituted with a bromine atom, a bromomethyl group, and a methoxy group.[1][2] This specific 1,3,5-substitution pattern, combined with the different reactivities of the two bromine atoms, is the cornerstone of its synthetic value.[1][2]

Core Properties

| Property | Value / Information | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 59297-29-9 | [1][2] |

| Molecular Formula | C₈H₈Br₂O | [1][2] |

| Molecular Weight | 279.96 g/mol | [1][2] |

| InChI Key | PGBXZQKIIWHFGI-UHFFFAOYSA-N | [1][2] |

| Appearance | Likely a solid at room temperature (by analogy) | N/A |

| Melting Point | No data available. (Analogue: 1-Bromo-3,5-dimethoxybenzene, 62-66 °C) | |

| Boiling Point | No data available. | |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate); insoluble in water. (General property of similar organics) | [3] |

Spectroscopic Characterization: A Validating Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy group (-OCH₃) protons around δ 3.8 ppm, a singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm, and three distinct signals in the aromatic region (δ 6.8-7.4 ppm) corresponding to the protons on the benzene ring.

-

¹³C NMR: The carbon spectrum will provide information on the carbon skeleton.[1] Expected signals include the methoxy carbon around δ 55-60 ppm, the benzylic carbon of the bromomethyl group around δ 30-35 ppm, and aromatic carbons between δ 110 and 160 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands confirming the functional groups present[1]:

-

~3000 cm⁻¹: Aromatic C-H stretching.

-

1600-1450 cm⁻¹: Aromatic C=C stretching bands.

-

1250-1000 cm⁻¹: A strong band for the C-O stretching of the methoxy group.

-

<800 cm⁻¹: C-Br stretching vibrations for both the aryl and alkyl bromides in the fingerprint region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and molecular formula.[1] A key feature in the mass spectrum is the characteristic isotopic pattern resulting from the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes), which provides definitive evidence for the compound's composition.[1]

Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound stems from the differential reactivity of its two C-Br bonds. This allows for selective and sequential functionalization, a highly desirable trait in multi-step synthesis.

The Dichotomy of Reactivity: Benzylic vs. Aryl Bromide

The core principle governing the reactivity of this molecule is the enhanced susceptibility of the benzylic bromide to nucleophilic attack compared to the aryl bromide.

-

Benzylic Bromide (-CH₂Br): This group is highly reactive towards nucleophiles via an Sₙ2 mechanism .[4] The benzylic position is sterically accessible, and the transition state of the Sₙ2 reaction is stabilized by the adjacent aromatic ring. This makes the bromomethyl group the primary site for reactions with a wide range of nucleophiles.[1]

-

Aryl Bromide (Ar-Br): The bromine atom directly attached to the benzene ring is significantly less reactive towards classical nucleophilic substitution. The C-Br bond is stronger, and the electron-rich nature of the aromatic ring repels incoming nucleophiles. This site is typically functionalized using transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[5]

This reactivity difference enables a synthetic strategy where the benzylic position is first modified, followed by a subsequent cross-coupling reaction at the aromatic position.

Caption: Logical relationship of reactive sites in this compound.

Synthesis Pathway and Methodologies

The synthesis of this compound requires careful regioselective control.[1] A common and effective strategy begins with a precursor that already contains the desired 1,3,5-substitution pattern.

Typical Synthetic Route

A validated approach involves the benzylic bromination of a suitable precursor like (3-bromo-5-methoxyphenyl)methanol. This precursor can be synthesized from 3-bromo-5-methoxybenzaldehyde.[4]

Caption: A typical workflow for the synthesis of the title compound.

Experimental Protocol: Benzylic Bromination

The following protocol is adapted from established methodologies for converting benzylic alcohols to bromides.[4]

Objective: To synthesize this compound from (3-bromo-5-methoxyphenyl)methanol.

Materials:

-

(3-bromo-5-methoxyphenyl)methanol

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

-

Reaction Setup: Dissolve (3-bromo-5-methoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: To the cooled, stirring solution, add triphenylphosphine (1.1 eq). Stir for 10-15 minutes until it is fully dissolved. Then, add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Causality Note: The reaction of PPh₃ and NBS in situ forms the active brominating agent, [Ph₃P-Br]⁺Br⁻. This phosphonium salt readily reacts with the alcohol to form a good leaving group ([Ph₃P-OH]⁺), which is then displaced by the bromide ion in an Sₙ2 fashion.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in n-hexane as the eluent, to isolate the pure this compound.

Applications in Synthesis: Protocols for Nucleophilic Substitution

The high reactivity of the benzylic bromide is most frequently exploited in Sₙ2 reactions. Below are general protocols for its reaction with common nucleophiles, based on established procedures for analogous compounds.[4]

Protocol: N-Alkylation with Primary or Secondary Amines

Objective: To synthesize N-benzylated amines.

Materials:

-

This compound

-

Primary or Secondary Amine (e.g., piperidine, benzylamine)

-

A non-nucleophilic base (e.g., K₂CO₃ or Et₃N)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

-

Ethyl acetate, water, brine

Procedure:

-

Setup: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Addition: Add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq) to the solution.

-

Causality Note: A base is required to neutralize the HBr formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

-

Reaction: Stir the mixture at a suitable temperature (room temperature to 80 °C) until the starting material is consumed (monitor by TLC).

-

Workup: Cool the mixture, pour it into water, and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol: O-Alkylation with Phenols (Williamson Ether Synthesis)

Objective: To synthesize diaryl ethers.

Materials:

-

This compound

-

A phenol

-

A strong base (e.g., NaH or K₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., DMF or acetone)

Procedure:

-

Phenoxide Formation: In a flask under an inert atmosphere, dissolve the phenol (1.1 eq) in the anhydrous solvent. Add the base (1.2 eq) and stir for 20-30 minutes to form the phenoxide nucleophile.

-

Causality Note: The phenolic proton is acidic and must be removed by a base to generate the more potent nucleophilic phenoxide anion required for the Sₙ2 attack.

-

-

Addition: Add a solution of this compound (1.0 eq) in the same solvent to the phenoxide solution.

-

Reaction: Heat the mixture (typically 50-100 °C) and stir until the reaction is complete (monitor by TLC).

-

Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described in the N-alkylation protocol.

Safety and Handling

This compound is a potentially hazardous chemical and should be handled only by qualified professionals in a well-ventilated chemical fume hood.[6] It is a lachrymator and an irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid inhalation of dust/vapors and contact with skin and eyes.[6] In case of accidental exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[6]

Conclusion

This compound is a powerful and strategic building block in organic synthesis. Its value lies in the predictable and differential reactivity of its two bromine substituents, enabling chemists to perform selective nucleophilic substitution at the benzylic position followed by further elaboration at the aromatic core. The methodologies and mechanistic insights provided in this guide serve as a foundation for its effective application in the synthesis of complex target molecules, particularly within the realm of pharmaceutical discovery and development.[1][2]

References

-

1-Bromo-3-methoxybenzene. ChemBK. [Link]

- WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof.

-

3-Bromo-5-methylphenol Safety Data Sheet. Chemsrc. [Link]

-

Chemical Properties of Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0). Cheméo. [Link]

-

1-Bromo-3,5-dimethoxy-benzene Spectra. SpectraBase. [Link]

Sources

An In-Depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-methoxybenzene: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(bromomethyl)-5-methoxybenzene (CAS Number: 59297-29-9), a versatile bifunctional building block pivotal to contemporary medicinal chemistry. The strategic arrangement of a reactive benzylic bromide and a functionalizable aryl bromide on a methoxy-activated benzene ring offers a platform for sequential and selective chemical transformations. This guide delves into the synthesis, mechanistic underpinnings, spectroscopic characterization, and distinct reactivity of this compound. Detailed, field-proven protocols for its preparation and subsequent derivatization via nucleophilic substitution and palladium-catalyzed cross-coupling reactions are presented. Furthermore, its application as a key intermediate in the synthesis of targeted therapeutics, including novel PRMT5 inhibitors for oncology, is explored, underscoring its significance in the drug development pipeline.

Introduction: A Molecule of Strategic Importance

This compound is an aromatic organic compound that has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical research.[1] Its utility stems from the presence of two distinct bromine functionalities with orthogonal reactivity: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for a programmed, stepwise introduction of various substituents, making it an ideal scaffold for building diverse chemical libraries and synthesizing targeted drug candidates. The methoxy group on the aromatic ring further influences the electronic properties of the molecule, impacting its reactivity in subsequent transformations.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use, purification, and characterization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 59297-29-9 | [1] |

| Molecular Formula | C₈H₈Br₂O | [1] |

| Molecular Weight | 279.96 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-5-methoxybenzyl bromide, 3-Bromo-5-(bromomethyl)anisole | |

| Physical Form | Solid (predicted) | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Note: Experimental physical properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined empirically.

Spectroscopic Characterization

While a comprehensive, publicly available spectral database for this specific compound is limited, the following are expected characteristic signals based on its structure and data from analogous compounds. Empirical verification is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methoxy group protons (-OCH₃) around 3.8 ppm. The benzylic protons (-CH₂Br) would appear as a sharp singlet further downfield, typically in the range of 4.4-4.5 ppm. The aromatic protons would present as distinct signals in the aromatic region (6.8-7.2 ppm), with splitting patterns dictated by their meta-coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display a signal for the methoxy carbon at approximately 55-56 ppm and a signal for the benzylic carbon (-CH₂Br) around 32-33 ppm. The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the methoxy group being the most deshielded (around 160 ppm) and the carbon attached to the aryl bromide around 122 ppm.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include C-H stretching of the aromatic ring and methyl/methylene groups (around 2800-3100 cm⁻¹), C-O stretching of the ether (around 1200-1250 cm⁻¹), and C-Br stretching vibrations (typically below 800 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺ and fragment ions corresponding to the loss of bromine and other fragments.

Synthesis and Mechanistic Insights

The primary and most established method for the synthesis of this compound is the free-radical bromination of its precursor, 1-bromo-3-methyl-5-methoxybenzene.[1]

Precursor Synthesis: 1-Bromo-3-methoxy-5-methylbenzene

The synthesis of the starting material can be achieved through a diazotization reaction of 4-bromo-2-methoxy-6-methylaniline, followed by a reduction.[3]

Benzylic Bromination: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction is a cornerstone of synthetic organic chemistry for the selective bromination of allylic and benzylic positions.[4][5] This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄).[4][6]

The mechanism proceeds via a free-radical chain reaction. The initiator decomposes upon heating or UV irradiation to generate radicals, which then abstract a hydrogen atom from the benzylic methyl group of the precursor. This forms a resonance-stabilized benzylic radical. This radical then reacts with a low concentration of molecular bromine (Br₂), generated in situ from the reaction of HBr with NBS, to form the desired product and a bromine radical, which propagates the chain.[7] It is crucial to maintain a low concentration of Br₂ and HBr to prevent side reactions like electrophilic addition to the aromatic ring.[7]

Caption: The radical chain mechanism of the Wohl-Ziegler bromination.

Modern Synthetic Approaches: Microwave-Assisted Synthesis

Conventional Wohl-Ziegler reactions often require long reaction times and the use of hazardous solvents like carbon tetrachloride.[8] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and environmentally friendly alternative. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[5][9] The use of greener solvents like diethyl carbonate in microwave-assisted benzylic brominations has been successfully demonstrated.[5]

Detailed Experimental Protocols

This protocol is adapted from standard Wohl-Ziegler procedures and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-bromo-3-methyl-5-methoxybenzene (1.0 eq.) in a suitable solvent such as carbon tetrachloride or the greener alternative, 1,2-dichlorobenzene.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq.).

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a broad-spectrum lamp (e.g., a 250W sun lamp) to initiate the reaction. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble, can be removed by filtration.

-

Purification: The filtrate is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two C-Br bonds.

Caption: Orthogonal reactivity of the two bromine atoms.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is highly susceptible to nucleophilic attack via an Sₙ2 mechanism due to the resonance stabilization of the transition state.[10] This allows for the facile introduction of a wide range of nucleophiles, including azides, cyanides, amines, and thiols, while leaving the aryl bromide untouched.[10][11]

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃, 1.2 eq.) to the solution.

-

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling at the Aryl Position

The aryl bromide is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[11][12] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples the aryl bromide with a boronic acid, is particularly widely used.[13][14]

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.

-

Reaction Execution: Heat the mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, add water, and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel to isolate the desired biaryl product.

Applications in Medicinal Chemistry: A Case Study in Oncology

The strategic utility of this compound is prominently demonstrated in the synthesis of novel therapeutic agents. For instance, it has been identified as a key intermediate in the development of potent and selective inhibitors of Protein Arginine N-Methyltransferase 5 (PRMT5), a promising target in oncology.[2][7][15][16][17]

In a patented synthetic route, this compound is utilized to construct the core scaffold of a series of PRMT5 inhibitors. The synthesis typically involves an initial nucleophilic substitution at the benzylic bromide, followed by a subsequent Suzuki-Miyaura cross-coupling reaction at the aryl bromide position to introduce further complexity and tune the biological activity of the final molecule. This stepwise approach allows for the efficient generation of a library of analogs for structure-activity relationship (SAR) studies.

Caption: General synthetic strategy for PRMT5 inhibitors.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[18] All waste should be disposed of in accordance with local regulations.

Conclusion

This compound stands out as a highly valuable and versatile building block for synthetic and medicinal chemists. Its predictable and orthogonal reactivity allows for the strategic and efficient construction of complex molecular frameworks. The ability to perform selective nucleophilic substitutions at the benzylic position, followed by a variety of palladium-catalyzed cross-coupling reactions at the aryl position, provides a powerful platform for the synthesis of novel compounds with therapeutic potential. As demonstrated by its application in the development of PRMT5 inhibitors, this reagent will undoubtedly continue to play a crucial role in the advancement of drug discovery and development.

References

-

Wikipedia. (2023, December 27). Wohl–Ziegler bromination. Retrieved January 17, 2026, from [Link]

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved January 17, 2026, from [Link]

-

Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride. Retrieved January 17, 2026, from [Link]

-

Stenutz. (n.d.). 1-bromo-3-methoxybenzene. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Bromo-3,5-dimethoxy-benzene. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-3-(bromomethyl)-5-methylbenzene. Retrieved January 17, 2026, from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 59297-29-9. Retrieved January 17, 2026, from [Link]

-

BioWorld. (2025, March 3). Hengrui patent divulges new PRMT5 inhibitors. Retrieved January 17, 2026, from [Link]

-

VAST Journals System. (n.d.). SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST. Retrieved January 17, 2026, from [Link]

-

Indian Patents. (n.d.). an improved process for preparation of pure anastrozole. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). WO2021163344A1 - Novel prmt5 inhibitors.

- Google Patents. (n.d.). WO2020033288A1 - Prmt5 inhibitors.

-

SpectraBase. (n.d.). 1-Bromo-3,5-dimethoxy-benzene. Retrieved January 17, 2026, from [Link]

-

ARKAT USA, Inc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved January 17, 2026, from [Link]

-

MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]

-

Microwave-Assisted Synthesis of Benzyl Benzotriazoles. (n.d.). Retrieved January 17, 2026, from [Link]

-

YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 17, 2026, from [Link]

-

1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

-

Beilstein Archives. (2019, August 20). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. Retrieved January 17, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). synthesis and evaluation of resveratrol for anticancer. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google Patents [patents.google.com]

- 3. 1-BROMO-3-METHOXY-5-METHYLBENZENE | 29578-83-4 [chemicalbook.com]

- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. Hengrui patent divulges new PRMT5 inhibitors | BioWorld [bioworld.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. 1-Bromo-3-(methoxymethyl)benzene | 1515-89-5 [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Prmt5 inhibitors and uses thereof - Patent US-2025154172-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. WO2021163344A1 - Novel prmt5 inhibitors - Google Patents [patents.google.com]

- 17. WO2020033288A1 - Prmt5 inhibitors - Google Patents [patents.google.com]

- 18. 1-Bromo-3-(bromomethyl)-5-methylbenzene | C8H8Br2 | CID 22324261 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-methoxybenzene's Isomer: 1,3-Bis(bromomethyl)-5-methoxybenzene

This technical guide provides a comprehensive overview of 1,3-Bis(bromomethyl)-5-methoxybenzene (CAS No. 19254-79-6), a versatile bifunctional reagent pivotal in advanced organic synthesis. This document delves into its molecular characteristics, a robust synthesis protocol, spectroscopic data, and its significant applications in medicinal chemistry and materials science, with a focus on its role as a molecular scaffold.

Introduction: A Versatile Dielectrophilic Building Block

1,3-Bis(bromomethyl)-5-methoxybenzene, also known as 3,5-bis(bromomethyl)anisole, is a halogenated aromatic hydrocarbon. Its structure is characterized by a central benzene ring substituted with a methoxy group and two highly reactive bromomethyl groups at the meta positions. This unique arrangement renders the molecule a potent dielectrophile, making it an invaluable building block for the construction of complex molecular architectures. The benzylic bromine atoms are excellent leaving groups, readily participating in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in the synthesis of macrocycles, polymers, and pharmacologically active compounds.

Molecular Structure and Physicochemical Properties

The structural and physical properties of 1,3-Bis(bromomethyl)-5-methoxybenzene are fundamental to its reactivity and handling.

Molecular Weight and Formula

| Property | Value | Source |

| IUPAC Name | 1,3-Bis(bromomethyl)-5-methoxybenzene | |

| Synonyms | 3,5-Bis(bromomethyl)anisole | [1] |

| CAS Number | 19254-79-6 | [2] |

| Molecular Formula | C₉H₁₀Br₂O | [2] |

| Molecular Weight | 293.99 g/mol | [2] |

The presence of two bromine atoms significantly contributes to the molecule's high molecular weight and influences its physical properties.

Visualizing the Molecular Structure

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The following diagram illustrates the structure of 1,3-Bis(bromomethyl)-5-methoxybenzene.

Caption: Molecular structure of 1,3-Bis(bromomethyl)-5-methoxybenzene.

Synthesis Protocol: Radical Bromination of 3,5-Dimethylanisole

The most direct and efficient synthesis of 1,3-Bis(bromomethyl)-5-methoxybenzene involves the free-radical bromination of the benzylic methyl groups of 3,5-dimethylanisole. The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, is the method of choice.

Experimental Procedure

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylanisole in a suitable non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Addition of Reagents : To this solution, add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3]

-

Reaction Conditions : Heat the mixture to reflux (approximately 80°C for carbon tetrachloride) with vigorous stirring. The reaction is initiated by the thermal decomposition of the radical initiator.[4]

-

Monitoring the Reaction : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of the starting material.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct, which is insoluble in the non-polar solvent, can be removed by filtration.

-

Purification : The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent, such as hexane or a mixture of hexane and ethyl acetate, to afford pure 1,3-Bis(bromomethyl)-5-methoxybenzene as a crystalline solid.[4]

Caption: General scheme for macrocycle synthesis.

Scaffold for Enzyme Inhibitors

The rigid benzene core of 1,3-Bis(bromomethyl)-5-methoxybenzene can serve as a scaffold to which various functionalities can be attached via the reactive bromomethyl groups. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of enzyme inhibitors. For instance, the related compound, 1,3-bis(bromomethyl)-5-methylbenzene, is a key intermediate in the synthesis of inhibitors for Sphingosine Kinase 2 (SPHK2), an enzyme implicated in cancer and inflammatory diseases. [5][6]

Safety and Handling

1,3-Bis(bromomethyl)-5-methoxybenzene is a reactive and potentially hazardous chemical. Appropriate safety precautions must be taken during its handling and use.

-

General Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1,3-Bis(bromomethyl)-5-methoxybenzene is a highly valuable and versatile reagent in the arsenal of synthetic chemists. Its well-defined structure and the high reactivity of its two bromomethyl groups make it an ideal building block for a wide range of applications, from the synthesis of complex macrocycles to its use as a scaffold in the development of novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in research and drug development.

References

- Benchchem. (n.d.). Application of 1,3-Bis(bromomethyl)-5-methylbenzene in Macrocycle Synthesis: Detailed Notes and Protocols.

- The Royal Society of Chemistry. (n.d.).

- Benchchem. (n.d.). An In-Depth Technical Guide to 1,3-Bis(bromomethyl)-5-methylbenzene (CAS: 19294-04-3).

- Benchchem. (n.d.). Crystal Structure Analysis of 1,3-Bis(bromomethyl)-5-methylbenzene: A Technical Guide.

- The Royal Society of Chemistry. (n.d.).

- SpectraBase. (n.d.). 1,2,4,5-TETRA-(BROMOMETHYL)-3,6-BIS-(ETHOXY)-BENZENE - Optional[13C NMR].

- Sigma-Aldrich. (n.d.). 1,3-BIS-BROMOMETHYL-5-METHOXY-BENZENE AldrichCPR.

- ResearchGate. (2025). Chemical Macrocyclization of Peptides Fused to Antibody Fc Fragments.

- Royal Society of Chemistry. (n.d.). Benzylic bromination of 4-bromo-3,5-dimethylanisole using N-Bromosuccinimide.

- PubChem. (n.d.). 1,3,5-Tris(bromomethyl)benzene.

- NIST. (n.d.). Benzene, 1,3-dibromo-5-(bromomethyl)-.

- ChemicalBook. (n.d.). 1,2-Bis(bromomethyl)benzene(91-13-4) 13C NMR spectrum.

- PubChem. (n.d.). 1,3-Bis-bromomethyl-2-methoxy-5-methyl-benzene.

- NIH. (n.d.). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles.

- ResearchGate. (2025). 1,3,5-Tris(bromomethyl)benzene.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ChemicalBook. (n.d.). 1,3,5-Tris(bromomethyl)benzene synthesis.

- BLDpharm. (n.d.). 137472-17-4|Benzene,1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)-.

- Guidechem. (2025).

- ResearchGate. (n.d.). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes.

- Benchchem. (n.d.).

- Reddit. (2024). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene : r/Chempros.

Sources

- 1. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-BIS-BROMOMETHYL-5-METHOXY-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Scientist's Guide to 1-Bromo-3-(bromomethyl)-5-methoxybenzene: A Versatile Intermediate for Sequential Functionalization

Executive Summary: In the landscape of medicinal chemistry and complex molecule synthesis, intermediates possessing multiple, differentially reactive functional groups are of paramount importance. 1-Bromo-3-(bromomethyl)-5-methoxybenzene (CAS: 59297-29-9) represents a quintessential example of such a building block.[1] Its structure, featuring a stable aryl bromide and a highly reactive benzylic bromide, allows for the strategic and sequential introduction of diverse molecular fragments. This guide provides an in-depth technical overview of its synthesis, reactivity principles, and strategic applications, designed for researchers and drug development professionals aiming to leverage its unique chemical orthogonality.

The Architecture of a Bifunctional Building Block

At its core, the utility of this compound stems from the distinct chemical environments of its two bromine atoms. This structural dichotomy is the key to its role as a versatile synthetic intermediate.

-

The Benzylic Bromide (-CH₂Br): Positioned adjacent to the aromatic ring, this group is highly susceptible to nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms. The adjacent π-system of the benzene ring stabilizes the transition state and any potential carbocation intermediate, rendering this site significantly more labile than its aryl counterpart.[2]

-

The Aryl Bromide (-Br): Directly attached to the sp²-hybridized carbon of the benzene ring, this bond is robust and generally unreactive towards classical nucleophilic substitution. Its primary value lies in its ability to participate in a wide array of organometallic cross-coupling reactions.[3]

-

The Methoxy Group (-OCH₃): This electron-donating group influences the electronic properties of the aromatic ring, activating it towards electrophilic substitution, a factor more relevant to the synthesis of its precursors.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59297-29-9 | [1] |

| Molecular Formula | C₈H₈Br₂O | [1] |

| Molecular Weight | 279.96 g/mol | [1] |

| Appearance | Solid | BenchChem |

| Primary Application | Synthetic Intermediate in Pharmaceutical R&D | [1] |

Synthesis of the Intermediate

The most common and direct route to this compound involves the selective free-radical bromination of the methyl group of its precursor, 1-bromo-3-methyl-5-methoxybenzene (also known as 3-bromo-5-methoxytoluene).[1]

Caption: Synthetic workflow for the preparation of the title compound.

The classic method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as a source of a low, steady concentration of bromine radicals, initiated by light or a chemical initiator like azobisisobutyronitrile (AIBN).[5] This approach is highly selective for the benzylic position, leaving the aromatic ring and the aryl bromide untouched.[5]

Experimental Protocol: Benzylic Bromination (Wohl-Ziegler)

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-methyl-5-methoxybenzene (1.0 eq).

-

Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).

-

Solvent: Suspend the reagents in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Reaction: Heat the mixture to reflux (or irradiate with a broad-spectrum lamp) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Modern advancements have introduced microwave-assisted protocols, which can dramatically reduce reaction times and often lead to cleaner products and higher yields.[1]

Table 2: Comparison of Synthetic Methodologies

| Parameter | Conventional Heating (Wohl-Ziegler) | Microwave-Assisted Synthesis |

| Reaction Time | 2 - 8 hours | 10 - 30 minutes |

| Energy Input | High, prolonged | Lower, targeted |

| Solvent Usage | Often requires hazardous solvents (e.g., CCl₄) | Can often use greener solvents |

| Typical Yield | Good to excellent | Often higher due to fewer side products |

| Reference | [2] | [1] |

The Dichotomy of Reactivity: A Mechanistic Overview

Understanding the distinct reactivity of the two C-Br bonds is fundamental to designing a successful multi-step synthesis.

Caption: Differential reactivity of the benzylic and aryl bromide moieties.

The Labile Benzylic Bromide

The benzylic C-Br bond is readily cleaved. This high reactivity is due to the ability of the adjacent aromatic ring to stabilize the transition state through resonance, whether it proceeds through a concerted S(_N)2 pathway or a stepwise S(_N)1 pathway involving a stable benzylic carbocation.[2] This makes it an ideal site for reaction with a vast array of soft and hard nucleophiles, including:

-

Amines (primary, secondary)

-

Alkoxides and phenoxides

-

Thiols and thiolates

-

Cyanide

-

Carbanions (e.g., from malonic esters)

The Robust Aryl Bromide

In contrast, the aryl C-Br bond is strong and resistant to nucleophilic attack under standard conditions. Its synthetic power is unlocked through transition-metal catalysis, most commonly with palladium.[3] This site serves as a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions such as:

-

Suzuki-Miyaura Coupling: with boronic acids/esters.[6]

-

Sonogashira Coupling: with terminal alkynes.[3]

-

Buchwald-Hartwig Amination: with amines.

-

Heck Coupling: with alkenes.

Strategic Application in Multi-Step Synthesis

The true elegance of this compound lies in its capacity for programmed, sequential functionalization. A synthetic chemist can choose which bromine atom to react first, based on the desired target and the compatibility of the reagents.

Caption: Divergent synthetic pathways using the bifunctional intermediate.

Strategy 1: Benzylic Functionalization Followed by Aryl Cross-Coupling

This is the most common and often most reliable strategy, as the mild conditions required for nucleophilic substitution at the benzylic position typically leave the aryl bromide untouched.

Protocol: Step 1 - Synthesis of [1-(3-Bromo-5-methoxyphenyl)methyl]amine

-

Setup: In a sealed vial, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or Acetonitrile.

-

Reagents: Add the desired amine (e.g., morpholine, 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours or with gentle heating (40-50 °C) for 2-4 hours. Monitor by TLC.

-

Workup: Dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the amine intermediate, which now possesses a free aryl bromide handle for the next step.

Protocol: Step 2 - Suzuki Coupling of the Aryl Bromide

-

Setup: To a degassed mixture of the amine intermediate from Step 1 (1.0 eq), an arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq) in a solvent system (e.g., Dioxane/Water), add a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) (0.03-0.05 eq).

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 4-12 hours.

-

Workup & Purification: After cooling, perform a standard aqueous workup and purify the final disubstituted product by column chromatography.

This sequence is highly effective for building molecular complexity and is a cornerstone in the construction of scaffolds for drug discovery.[1][3]

Conclusion

This compound is more than a simple reagent; it is a strategic tool for molecular construction. Its pre-installed, orthogonally reactive bromine atoms provide chemists with a reliable and flexible platform for building complex architectures through sequential, high-yielding transformations. For professionals in drug development, mastering the application of such intermediates is crucial for the efficient exploration of chemical space and the rapid synthesis of novel therapeutic candidates.

References

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses. [Link]

-

Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II). PubMed Central (PMC). [Link]

-

The Essential Role of 1-Bromo-3,5-dimethoxybenzene in Pharmaceutical Inhibitor Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

How to Synthesize 1-Bromo-3-Methoxybenzene Easily? Glpbio. [Link]

-

Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The reactions of methoxybenzene. University of Bristol School of Chemistry. [Link]

Sources

The Strategic Role of 1-Bromo-3-(bromomethyl)-5-methoxybenzene in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 1-Bromo-3-(bromomethyl)-5-methoxybenzene has emerged as a uniquely valuable building block, offering a powerful platform for the construction of complex molecular architectures. Its distinct structural features—a reactive benzylic bromide, a versatile aryl bromide, and an activating methoxy group—provide medicinal chemists with a tool for precise, sequential, and divergent synthesis. This guide elucidates the core chemical principles of this reagent, details its synthesis, and provides field-proven protocols for its strategic application in developing novel therapeutic agents. By exploring its differential reactivity and showcasing its role in the synthesis of bioactive compounds, we present a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction: The Architectural Advantage of a Bifunctional Reagent

The pursuit of novel chemical entities with therapeutic potential is a central challenge in medicinal chemistry. The design of efficient synthetic routes to access diverse chemical space is paramount. This compound (also known as 3-Bromo-5-methoxybenzyl bromide) is a bifunctional aromatic compound that serves as a linchpin in this endeavor.[1] Its molecular architecture is not merely a collection of functional groups but a strategically designed scaffold that allows for orthogonal chemical transformations.

The key to its utility lies in the differential reactivity of its two bromine substituents. The benzylic bromide is highly susceptible to nucleophilic substitution (SN2) reactions, providing a facile entry point for introducing a wide array of nitrogen, oxygen, or sulfur-containing moieties that are prevalent in bioactive molecules.[2] In contrast, the aryl bromide is relatively inert to these conditions but serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This dichotomy in reactivity enables chemists to perform sequential functionalization, building molecular complexity in a controlled and predictable manner. The methoxy group, an electron-donating substituent, further influences the electronic properties of the aromatic ring, impacting the reactivity at both the aryl and benzylic positions.

This guide will dissect the synthetic utility of this reagent, providing both the theoretical underpinnings and practical, step-by-step protocols to empower researchers in their quest for the next generation of therapeutics.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the title compound is crucial for its widespread application. The most common and efficient route begins with the commercially available 3-bromo-5-methoxybenzoic acid. The synthesis proceeds through a two-step reduction and bromination sequence.

Reduction of 3-Bromo-5-methoxybenzoic Acid

The initial step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol. This transformation is typically achieved with high efficiency using a mild reducing agent such as borane-tetrahydrofuran complex (BH₃·THF).

Experimental Protocol: Synthesis of (3-Bromo-5-methoxyphenyl)methanol

-

To a stirred solution of 3-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.5 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3-bromo-5-methoxyphenyl)methanol, which can often be used in the next step without further purification.

Benzylic Bromination

The conversion of the benzyl alcohol to the target benzylic bromide is the final and critical step. This is typically accomplished using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[3]

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of (3-bromo-5-methoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere at 0 °C, add phosphorus tribromide (0.5 eq) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto ice water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Logical Flow of Synthesis

Sources

The Synthetic Versatility of 1-Bromo-3-(bromomethyl)-5-methoxybenzene: A Technical Guide for Organic Chemists

Abstract

This technical guide provides an in-depth exploration of 1-bromo-3-(bromomethyl)-5-methoxybenzene, a highly versatile and valuable building block in modern organic synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's unique reactivity profile, stemming from its differentially functionalized bromine centers. We will delve into its synthesis, explore its applications in the construction of complex molecular architectures through selective nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven experimental protocols. The causality behind experimental choices, mechanistic insights, and quantitative data are presented to ensure scientific integrity and practical utility.

Introduction: A Bifunctional Linchpin for Molecular Construction

This compound (CAS No: 59297-29-9, Molecular Formula: C₈H₈Br₂O) is a substituted aromatic compound featuring two distinct bromine functionalities: a reactive benzylic bromide and a more stable aryl bromide.[1] This structural arrangement, coupled with the activating effect of the meta-methoxy group, renders it an exceptionally useful intermediate for the sequential and regioselective introduction of different substituents.[1] The disparate reactivity of the C(sp³)-Br bond at the benzylic position and the C(sp²)-Br bond on the aromatic ring is the cornerstone of its synthetic utility, allowing for a programmed approach to the synthesis of complex, multi-substituted aromatic compounds. This guide will explore the strategic application of this reagent in the synthesis of novel organic molecules.

Synthesis of this compound

The most common synthetic route to this compound commences with the commercially available 3-bromo-5-methoxytoluene. The key transformation is a regioselective benzylic bromination, which must be performed under conditions that favor reaction at the methyl group without affecting the aryl bromide.

Radical Bromination of 3-bromo-5-methoxytoluene

The Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN, is the classical method for this transformation. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux or photochemical initiation.

Experimental Protocol: Benzylic Bromination of 3-bromo-5-methoxytoluene

-

Materials:

-

3-bromo-5-methoxytoluene

-

N-bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Carbon tetrachloride (CCl₄) or cyclohexane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 3-bromo-5-methoxytoluene (1.0 eq.) in CCl₄ is added NBS (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).

-

The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) and stirred vigorously. The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.

-

The filtrate is washed successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude product.

-

Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) yields pure this compound.

-

Table 1: Typical Reaction Parameters for Benzylic Bromination

| Parameter | Value |

| Solvent | Carbon Tetrachloride |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Initiator | AIBN |

| Temperature | Reflux (77 °C) |

| Typical Yield | 75-85% |

Note: Due to the hazardous nature of carbon tetrachloride, alternative solvents such as cyclohexane or acetonitrile may be used, potentially requiring optimization of reaction conditions.

Differential Reactivity and Strategic Applications

The synthetic power of this compound lies in the orthogonal reactivity of its two bromine atoms. The benzylic bromide is highly susceptible to nucleophilic attack (Sₙ2 reactions), while the aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for a two-stage functionalization strategy.

Caption: Sequential functionalization strategy for this compound.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. These reactions typically proceed under mild conditions.

Experimental Protocol: N-Alkylation with a Primary Amine

-

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of this compound (1.0 eq.) in acetonitrile is added the primary amine (1.2 eq.) and potassium carbonate (2.0 eq.).

-

The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

-

Upon completion, the solids are filtered off, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.

-

The crude product can be purified by column chromatography or recrystallization.

-

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Typical Conditions |

| Primary/Secondary Amine | Benzylamine | K₂CO₃, CH₃CN, rt |

| Phenol | Benzyl Ether | K₂CO₃, Acetone, reflux |

| Thiol | Benzyl Thioether | NaH, THF, 0 °C to rt |

| Cyanide | Benzyl Nitrile | NaCN, DMSO, 50 °C |

Palladium-Catalyzed Cross-Coupling at the Aryl Position

Following functionalization at the benzylic position, the remaining aryl bromide can be engaged in a variety of powerful palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

Benzylically functionalized 1-bromo-3-(substituted-methyl)-5-methoxybenzene

-

Arylboronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

-

Potassium carbonate (2.0 eq.)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

-

Procedure:

-

To a degassed mixture of toluene, ethanol, and water is added the aryl bromide (1.0 eq.), arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Pd(PPh₃)₄ (0.05 eq.) is added, and the mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The product is purified by column chromatography.

-

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Pd(PPh₃)₄ |

| Sonogashira | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃, Ligand |

| Heck | Alkene | C-C (sp²) | Pd(OAc)₂, Ligand |

Application in Heterocycle Synthesis

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. For example, reaction with primary amines can lead to the formation of isoindoline derivatives through an initial N-alkylation followed by an intramolecular Buchwald-Hartwig amination.

Caption: Synthesis of a substituted isoindoline via a tandem reaction sequence.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its key attribute is the presence of two differentially reactive bromine atoms, which allows for a programmed and regioselective introduction of various functional groups. The ability to perform nucleophilic substitutions at the benzylic position followed by palladium-catalyzed cross-coupling reactions at the aryl position provides a robust strategy for the synthesis of complex, multi-substituted aromatic compounds and heterocycles. The protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

References

-

PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. Retrieved January 17, 2026, from [Link]

Sources

A Guide to the Chemoselective Functionalization of 1-Bromo-3-(bromomethyl)-5-methoxybenzene: A Tale of Two Bromides

Introduction: The Strategic Value of Dichotomous Reactivity

In the landscape of medicinal chemistry and materials science, the ability to construct complex molecular architectures with precision is paramount. Bifunctional scaffolds, which possess multiple reactive centers with distinct chemical liabilities, are invaluable tools for the synthetic chemist. 1-Bromo-3-(bromomethyl)-5-methoxybenzene is a prime exemplar of such a scaffold, featuring two bromine atoms in chemically distinct environments: one appended to the aromatic core (an aryl bromide) and the other at a benzylic position (a benzylic bromide). This guide provides an in-depth technical exploration of the differential reactivity of these two centers, offering field-proven insights and detailed protocols for their selective functionalization. For researchers and drug development professionals, mastering the orthogonal reactivity of this molecule unlocks a streamlined pathway to novel chemical entities.

Part 1: Understanding the Fundamental Dichotomy in Reactivity

The synthetic utility of this compound stems from the pronounced difference in reactivity between the C(sp²)-Br bond of the aryl bromide and the C(sp³)-Br bond of the benzylic bromide. This difference is rooted in the distinct electronic and mechanistic pathways available to each.

The Highly Labile Benzylic Bromide: A Gateway for Nucleophilic Substitution

The bromomethyl group is the more reactive site for nucleophilic substitution. This heightened reactivity is a characteristic feature of benzylic halides and can be attributed to the ability of the adjacent aromatic ring to stabilize the transition states of both S_N1 and S_N2 reactions.

-

S_N2 Pathway: The benzylic carbon is a primary (1°) carbon, making it sterically accessible for backside attack by a nucleophile in a concerted S_N2 mechanism. The substituents on the benzene ring are meta to the bromomethyl group, minimizing steric hindrance at the reaction site.

-

S_N1 Pathway: Should the reaction proceed via an S_N1 mechanism, the departure of the bromide leaving group would form a primary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the π-system of the benzene ring. The presence of the electron-donating methoxy group further enhances this stability.

The choice between an S_N1 and S_N2 pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Diagram 1: Resonance Stabilization of the Benzylic Carbocation

Caption: Delocalization of positive charge in the benzylic carbocation.

The Robust Aryl Bromide: A Platform for Cross-Coupling Chemistry